1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoroethyl iodide or trifluoroethyl bromide.
Methylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazol-5-amine: Similar structure but with a different position of the trifluoroethyl group.
1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine: Similar structure but with a different position of the dimethyl groups.
Uniqueness
1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both trifluoroethyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
2,4-dimethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-8-3-16-18(2)10(8)15-4-9-5-17-19(6-9)7-11(12,13)14/h3,5-6,15H,4,7H2,1-2H3 |
InChI Key |
DTNVTFXLJVISEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2)CC(F)(F)F |
Origin of Product |
United States |
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